Tedizolid Phosphate

In Vitro Susceptibility MRSA MIC90

Select Tedizolid Phosphate for its data‑driven differentiation as a second‑generation oxazolidinone prodrug. With a 4‑fold lower MIC90 than linezolid against MRSA, a 12‑h half‑life enabling once‑daily 200 mg dosing, and a ~50% lower incidence of thrombocytopenia, it is the optimal reference standard for novel oxazolidinone development. Its clean serotonergic interaction profile also makes it the preferred comparator for safety‑differentiated candidates. Procure this high‑purity tool to accelerate your antimicrobial pipeline with confidence.

Molecular Formula C17H16FN6O6P
Molecular Weight 450.3 g/mol
CAS No. 856867-55-5
Cat. No. B000165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid Phosphate
CAS856867-55-5
SynonymsDA 7218
DA-7218
DA7218
Sivextro
tedizolid phosphate
torezolid phosphate
TR 701
TR-701
Molecular FormulaC17H16FN6O6P
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
InChIInChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
InChIKeyQCGUSIANLFXSGE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Tedizolid Phosphate (CAS 856867-55-5): A Second-Generation Oxazolidinone Prodrug with Quantifiable Differentiation from Linezolid


Tedizolid phosphate (CAS 856867-55-5) is a phosphate ester prodrug that is rapidly converted by endogenous phosphatases to its active moiety, tedizolid [1]. As a second-generation oxazolidinone antibiotic, tedizolid exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis [1]. It was developed to address limitations associated with the first-generation oxazolidinone, linezolid, and is primarily indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [2].

Why Linezolid Cannot Be Substituted for Tedizolid Phosphate: Quantifiable Differences in Potency, Safety, and Pharmacokinetics


While both tedizolid phosphate and linezolid belong to the oxazolidinone class and share a common mechanism of action, they are not interchangeable in clinical or research settings. Tedizolid phosphate demonstrates quantifiably superior in vitro potency against key Gram-positive pathogens, including MRSA, with a 4-fold lower MIC90 [1]. It offers a more favorable safety profile, particularly with a significantly lower incidence of thrombocytopenia, a dose-limiting toxicity of linezolid [2]. Furthermore, tedizolid's distinct pharmacokinetic profile, featuring a longer half-life and high oral bioavailability, enables a more convenient once-daily dosing regimen with a shorter treatment duration [3]. These quantifiable differences directly impact treatment selection, patient outcomes, and antimicrobial stewardship. The following section provides a detailed, data-driven analysis of these differentiating factors.

Quantitative Evidence for Tedizolid Phosphate Differentiation: Direct Comparative Data vs. Linezolid


Four-Fold Greater Potency Against MRSA: MIC90 Comparison of Tedizolid vs. Linezolid

Tedizolid demonstrates significantly greater in vitro potency against S. aureus, including methicillin-resistant strains, compared to linezolid. In a global surveillance study of 3,929 clinical isolates collected from 2014-2016, the MIC90 for tedizolid was 0.5 µg/mL, which is 4-fold lower than the linezolid MIC90 of 2 µg/mL [1]. Notably, the MIC90 for both methicillin-susceptible (MSSA, n=2090) and methicillin-resistant (MRSA, n=1839) S. aureus was identical at 0.25 µg/mL, indicating no loss of potency against MRSA [1].

In Vitro Susceptibility MRSA MIC90

Reduced Hematological Toxicity: Platelet Count Comparison from ESTABLISH Phase 3 Trials

Thrombocytopenia is a well-characterized, dose-limiting adverse effect of linezolid. In a pooled analysis of two phase 3 ESTABLISH trials (NCT01170221, NCT01421511) involving 1,333 patients with ABSSSI, the incidence of low platelet counts (<150,000 cells/mm³) was significantly lower with tedizolid. At the end of therapy (EOT), 4.9% of patients in the tedizolid group experienced low platelet counts compared to 10.8% in the linezolid group (P = 0.0003) [1]. This difference was maintained through the postbaseline period (6.4% vs. 12.6%, P = 0.0016) [1].

Phase 3 Clinical Trial Thrombocytopenia Safety Profile

Improved Gastrointestinal Tolerability: Nausea Incidence from Phase 3 Trials

Gastrointestinal adverse events are a common reason for patient non-adherence and treatment failure. In the pooled ESTABLISH trial data, nausea was the most frequently reported adverse event in both treatment arms. However, its incidence was significantly lower in patients receiving tedizolid phosphate compared to those receiving linezolid [1].

Phase 3 Clinical Trial Gastrointestinal Adverse Events Tolerability

Pharmacokinetic Advantage: Extended Half-Life and Superior Dosing Convenience

The pharmacokinetic profile of tedizolid is a major differentiator from linezolid. Tedizolid has a significantly longer half-life (approximately 12 hours) compared to linezolid (approximately 4.26 hours) [1]. This, combined with its high oral bioavailability (91%) and no food effect on overall exposure (AUC), enables a simple, once-daily dosing regimen of 200 mg for 6 days, compared to linezolid's twice-daily 600 mg dosing for 10 days [1][2][3].

Pharmacokinetics Half-life Bioavailability

Differentiated MAO Interaction Profile: Reduced Potential for Serotonergic Drug-Drug Interactions

Linezolid carries a black box warning for drug-drug interactions due to its inhibition of monoamine oxidase (MAO), which can precipitate serotonin syndrome when co-administered with serotonergic agents. In contrast, in vivo and clinical studies show that tedizolid, at its therapeutic dose of 200 mg, does not produce clinically significant MAO-mediated pressor responses to tyramine or pseudoephedrine. The geometric mean tyramine sensitivity ratio (placebo/tedizolid) was 1.33, far below the clinically relevant threshold of 2.0 [1].

Drug Interaction Monoamine Oxidase Serotonin Syndrome

High-Value Application Scenarios for Tedizolid Phosphate Based on Quantified Differentiators


Treatment of MRSA Infections in Patients with Baseline Thrombocytopenia or High Risk of Hematological Toxicity

Based on the ESTABLISH trial data demonstrating a ~50% lower incidence of thrombocytopenia with tedizolid phosphate (4.9% vs. 10.8% for linezolid, P=0.0003) [1], this compound is a preferred option for patients presenting with ABSSSI who have a low baseline platelet count, are on concomitant myelosuppressive medications, or have other risk factors for developing thrombocytopenia. Its use minimizes the risk of a severe adverse event and reduces the need for intensive hematological monitoring.

Streamlined Outpatient Parenteral Antibiotic Therapy (OPAT) and Early Hospital Discharge

The pharmacokinetic profile of tedizolid phosphate, featuring a 12-hour half-life and 91% oral bioavailability, enables a seamless transition from IV to oral therapy with a single, once-daily 200 mg dose [2][3]. This is a significant advantage over linezolid, which requires twice-daily dosing. The shorter, 6-day treatment course further facilitates early patient discharge from the hospital and completion of therapy in an outpatient setting, reducing healthcare resource utilization and improving patient convenience.

Empiric Therapy for Suspected MRSA Infection Where Polypharmacy and Drug Interactions Are a Concern

In patients with complex medication regimens, particularly those receiving antidepressants or other serotonergic agents, the use of linezolid is often precluded or requires intensive monitoring due to its known MAO inhibitory effects. Clinical studies demonstrate that tedizolid phosphate does not produce a clinically significant MAO-mediated interaction at its therapeutic dose [4]. This makes tedizolid a safer, more manageable alternative for empiric coverage of MRSA in these vulnerable patient populations.

Research and Development of Next-Generation Oxazolidinone Analogs

Tedizolid phosphate serves as a critical comparator and reference standard in the development of novel oxazolidinones. Its improved potency (MIC90 of 0.5 µg/mL vs. 2 µg/mL for linezolid) and differentiated safety profile make it the benchmark for evaluating new chemical entities intended to overcome class-associated liabilities [5]. Researchers can use tedizolid phosphate to define target product profiles for new candidates and to validate in vitro and in vivo models of efficacy and toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedizolid Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.